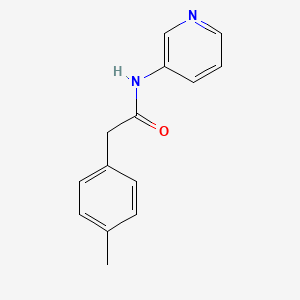![molecular formula C16H14N4O3 B5765312 methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5765312.png)
methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate, also known as MBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBC is a benzotriazole-based UV absorber that is widely used in the synthesis of polymers, coatings, and plastics to protect against UV radiation. In
作用機序
Methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate functions as a UV absorber by absorbing UV radiation and dissipating the absorbed energy as heat. The absorption of UV radiation by methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate prevents the formation of free radicals and other reactive species that can damage polymers, coatings, and plastics. In photodynamic therapy, methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate acts as a photosensitizer by absorbing light and generating reactive oxygen species that can induce cell death in cancer cells.
Biochemical and Physiological Effects
methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate has been shown to have low toxicity and is generally considered safe for use in various applications. However, some studies have reported potential cytotoxic effects of methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate on certain cell lines. methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate has also been shown to have anti-inflammatory effects and may have potential as a therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
Methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate is a widely used UV absorber that is easy to synthesize and has low toxicity. It is also stable under various conditions and has good compatibility with other materials. However, methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate has limited solubility in water, which can make it difficult to incorporate into aqueous systems. Additionally, methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate can be sensitive to certain chemicals and conditions, which can affect its performance as a UV absorber.
将来の方向性
There are several potential future directions for research on methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate. One area of interest is the development of new methods for the synthesis of methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate that can improve its purity and yield. Another area of interest is the investigation of the potential cytotoxic effects of methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate on different cell lines and the development of new formulations that can reduce any potential toxicity. Additionally, there is potential for the development of new applications for methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate in areas such as drug delivery and tissue engineering.
合成法
The synthesis of methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 1-methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride in the presence of a base. The reaction proceeds through an amide bond formation, resulting in the formation of methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate. The purity of the synthesized methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate can be improved through recrystallization or column chromatography.
科学的研究の応用
Methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate has numerous scientific research applications, particularly in the field of polymer chemistry. It is widely used as a UV absorber in the synthesis of polymers, coatings, and plastics to protect against UV radiation. methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate is also used in the formulation of sunscreens and other cosmetic products to protect against UV radiation. Additionally, methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate has been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
特性
IUPAC Name |
methyl 4-[(1-methylbenzotriazole-5-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-20-14-8-5-11(9-13(14)18-19-20)15(21)17-12-6-3-10(4-7-12)16(22)23-2/h3-9H,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWUMIFTCNWDBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(1-methylbenzotriazole-5-carbonyl)amino]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(acetylamino)phenyl]-2,2-dichloroacetamide](/img/structure/B5765255.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5765264.png)
![N,N-dimethyl-6-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5765265.png)
![2-(2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5765278.png)
![4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5765282.png)
![N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B5765291.png)




![N-cyclohexyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5765328.png)